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Compound of Interest

Compound Name: Fiscalin B

Cat. No.: B1250076

Abstract

This document provides a detailed protocol for the chemical synthesis of Fiscalin B, a fungal
metabolite known for its biological activities, including the inhibition of substance P binding to
the neurokinin-1 (NK-1) receptor. The primary method detailed is a gram-scale, two-step
synthesis. Additionally, alternative methods such as microwave-assisted synthesis are
discussed. This protocol is intended for researchers, scientists, and professionals in the fields
of organic chemistry and drug development.

Introduction

Fiscalin B is a naturally occurring alkaloid belonging to the pyrazino[2,1-b]quinazoline-3,6-
dione family, first isolated from the fungus Neosartorya fischeri[1]. Structurally, it features a
complex tricyclic core derived from anthranilic acid, linked to valine and tryptophan moieties|[1]
[2]. Fiscalin B and its analogues have garnered significant interest due to their diverse
biological properties. Notably, Fiscalin B is an inhibitor of the substance P (SP) ligand binding
to the human neurokinin-1 (NK-1) receptor, with a reported Ki value of 174 uM, suggesting its
potential in studying neurological pathways and inflammation[1]. Derivatives have also shown
moderate cytotoxic effects against various cancer cell lines[2].

The synthesis of Fiscalin B provides a valuable platform for generating structural analogues to
explore structure-activity relationships and develop novel therapeutic agents. Several synthetic
strategies have been reported, including multi-component reactions and microwave-assisted
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protocols that enhance efficiency[3]. This document details a gram-scale synthesis suitable for
producing sufficient quantities for further biological and metabolic studies.

Synthesis Overview & Key Strategies

The total synthesis of Fiscalin B typically involves the construction of the central pyrazino[2,1-
blquinazoline-3,6-dione scaffold from three key building blocks: anthranilic acid, an amino acid
(valine), and an indole-containing amino acid (tryptophan).

o Two-Step Thermal Condensation: A common and scalable approach involves a two-step
procedure. The first step is the formation of a benzoxazinone intermediate by reacting
anthranilic acid with a protected amino acid (e.g., N-Fmoc-L-valine). The second step
involves the reaction of this intermediate with a second amino acid ester (e.g., L-tryptophan
methyl ester) to yield the final tricycle after cyclization.

e Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted
organic synthesis (MAOS) has been successfully applied. This often involves a one-pot,
three-component reaction that rapidly assembles the core structure, achieving overall yields
of around 20-22%][3].

This protocol will focus on the gram-scale, two-step thermal condensation method, which is
well-documented and robust.

Experimental Protocol: Gram-Scale Synthesis of
Fiscalin B

This protocol is adapted from reported gram-scale synthesis procedures. It follows a two-step
methodology involving the formation of a benzoxazinone intermediate, which is then reacted
with L-tryptophan methyl ester.

Materials and Reagents
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Molar Mass ( g/mol

Reagent /| Material ) CAS Number Notes
Anthranilic acid 137.14 118-92-3 Reagent grade, 299%
N-Fmoc-L-valine 339.39 68858-20-8 Reagent grade, >298%
Triphenyl phosphite 310.28 101-02-0 Reagent grade, =297%
L-Tryptophan methyl
254.72 7524-52-9 Reagent grade, 298%
ester HCI
o Anhydrous, <50 ppm
Pyridine (Anhydrous) 79.10 110-86-1
H20
Dichloromethane
84.93 75-09-2 ACS grade
(DCM)
Ethyl acetate (EtOAC) 88.11 141-78-6 ACS grade
Hexane 86.18 110-54-3 ACS grade
Sodium bicarbonate Saturated aqueous
84.01 144-55-8 _
(NaHCO3) solution
] Saturated aqueous
Brine - - _
NaCl solution
Magnesium sulfate )
120.37 7487-88-9 Anhydrous, for drying
(MgSO0a)
For column
Silica Gel - 7631-86-9 chromatography (230-

400 mesh)

Step 1: Synthesis of Benzoxazinone Intermediate

e To a dry, two-neck, round-bottomed flask (500 mL) equipped with a magnetic stirrer and a

reflux condenser, add anthranilic acid (4.2 g, 0.03 mol).

e Add N-Fmoc-L-valine (10.4 g, 0.03 mol) to the flask.
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Add 150 mL of anhydrous pyridine to the flask to dissolve the solids.

While stirring, add triphenyl phosphite (11.81 mL, 0.045 mol) dropwise to the reaction
mixture.

Heat the flask in a heating block with constant stirring to 55 °C.

Maintain the reaction at 55 °C for 48 hours. The reaction is typically performed in a closed
system to prevent moisture contamination.

After 48 hours, the reaction mixture containing the benzoxazinone intermediate is cooled to
room temperature and used directly in the next step without isolation.

Step 2: Formation and Cyclization to Fiscalin B

e To the crude reaction mixture from Step 1, add L-tryptophan methyl ester hydrochloride
(0.033 mol, 1.1 equiv).

Add a suitable base (e.g., triethylamine, 1.5 equiv) to neutralize the hydrochloride salt.

Heat the reaction mixture under reflux or using microwave irradiation (e.g., 120 °C for 30-60
minutes) to facilitate the coupling and subsequent cyclization. Note: Optimal conditions may
require screening.

Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
Remove the pyridine under reduced pressure.
Dissolve the residue in a mixture of ethyl acetate (200 mL) and water (100 mL).

Wash the organic layer sequentially with 1 M HCI (2 x 50 mL), saturated NaHCOs solution (2
x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSOea, filter, and concentrate the solvent in vacuo to
obtain the crude product.

Purification
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 Purify the crude residue by silica gel column chromatography.

» Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 1:1) to isolate the pure
Fiscalin B.

o Combine the fractions containing the product and evaporate the solvent to yield Fiscalin B
as a solid. The reported overall yield for a similar microwave-assisted gram-scale synthesis
is approximately 22%.

Data Presentation

Summary of Reported Synthesis Yields

Synthesis Method Key Reagents Overall Yield Reference

Microwave-Promoted ) )
Boc-amino acids,

Three-Component ) ) 20% [3]
amino acid esters

One-Pot

Gram-Scale Anthranilic acid, N-
Microwave-Assisted Fmoc-L-valine, L- 22%
Polycondensation tryptophan ester

Double Cyclization / Tryptophan methyl
Dehydrative ester, N-Fmoc-valine, Low (3-16%)

Cyclization anthranilic acid

Physicochemical and Spectroscopic Data for Fiscalin B
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Property

Value

Molecular Formula

C23H22N402

Molecular Weight 386.4 g/mol [4]

Appearance Light-yellow solid
(1S,4R)-4-(1H-indol-3-yImethyl)-1-propan-2-yl-

IUPAC Name 2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-

dione[4]

1H and *C NMR

Data reported to be in accordance with

previously published literature[5].

Mass Spectrometry (HRMS/MS)

Protonated lon [M+H]*: m/z 387.1814. Key
Fragment lons: m/z 258.1240 (loss of indole

moiety), 214.0613 (loss of propane)

Visualizations

Chemical Synthesis Workflow
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Caption: Workflow for the two-step synthesis of Fiscalin B.

Signaling Pathway: Inhibition of Substance P | NK-1
Receptor
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Caption: Fiscalin B inhibits Substance P binding to the NK-1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fiscalin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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